Regiochemistry of the Hexyl Substituent: N-(4-Hexylphenyl) vs. N-Hexyl Substitution
N-(4-Hexylphenyl)-N′-phenylurea positions the six-carbon alkyl chain on the para position of the N-phenyl ring, whereas the closest commercial analog N-hexyl-N′-phenylurea (CAS 1142-07-0) attaches the identical hexyl group directly to the urea nitrogen atom . This regiochemical difference alters the distance and angular relationship between the hydrophobic tail and the urea hydrogen-bonding motif. In the ACAT pharmacophore model defined by the N-phenyl-N′-aralkylurea series, a phenyl ring spaced five atoms from the 2,6-diisopropylphenyl moiety yields optimal in vitro ACAT inhibition; N-alkyl variants lack the aromatic spacer and fall outside this activity-conferring geometry [1]. The hexyl-on-ring architecture of the target compound is explicitly encompassed within the general formula of patent JPH07258200A, which claims both ACAT inhibition and LDL oxidation protection, whereas simple N-hexyl-N′-phenylurea is not disclosed as an active example [2].
| Evidence Dimension | Hexyl attachment point: N-phenyl ring (para) vs. urea nitrogen |
|---|---|
| Target Compound Data | Hexyl at para position of N-phenyl ring; C₁₉H₂₄N₂O; MW 296.41; LogP 5.54 |
| Comparator Or Baseline | N-Hexyl-N′-phenylurea (CAS 1142-07-0): hexyl on urea N; C₁₃H₂₀N₂O; MW 220.31; estimated LogP ≈ 3.5 |
| Quantified Difference | MW difference: +76.1 Da (34.5% increase); LogP difference: approximately +2.0 log units (estimated >100-fold higher octanol-water partition coefficient) |
| Conditions | Calculated physicochemical properties (ChemSrc, ChemicalBook); ACAT pharmacophore SAR from published N-phenyl-N′-aralkylurea literature |
Why This Matters
The regiochemistry of the hexyl group determines whether the compound can engage the hydrophobic pocket of ACAT as described in the patent pharmacophore; procurement of the incorrect isomer will yield a compound that is structurally incapable of reproducing the patent-exemplified biological activity.
- [1] Trivedi, B. K.; Holmes, A. S.; Stoeber, T. L.; Blankley, C. J.; Roark, W. H.; Picard, J. A.; Shaw, M. K.; Essenburg, A. D.; Stanfield, R. L.; Krause, B. R. Inhibitors of Acyl-CoA:Cholesterol Acyltransferase. 4. A Novel Series of Urea ACAT Inhibitors as Potential Hypocholesterolemic Agents. J. Med. Chem. 1993, 36 (22), 3300–3307. DOI: 10.1021/jm00074a011. View Source
- [2] Sueda, N.; Yamada, K.; Yanai, M.; Miura, K.; Horigome, M.; Oshida, N.; Hiramoto, S.; Katsuyama, K.; Nakada, F.; Kinoshita, N.; Tsukada, Y. Urea derivative, its preparation, and pharmaceutical composition containing the same. JPH07258200A, 1995. View Source
